molecular formula C22H24N6O2 B14003527 N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide CAS No. 84618-98-4

N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide

Cat. No.: B14003527
CAS No.: 84618-98-4
M. Wt: 404.5 g/mol
InChI Key: BYFAFDIJQJPWIW-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a phenyl group bearing an acrylamide moiety (2-methylprop-2-enamide). The pyrazole ring is functionalized at the 4-position with a (4Z)-[(4-dimethylaminophenyl)hydrazinylidene] group and at the 3-position with a methyl group, while the 5-position is oxidized to a ketone. The Z-configuration of the hydrazinylidene group ensures planar geometry, influencing molecular packing and electronic properties. Structural characterization of such compounds typically employs tools like SHELXL for crystallographic refinement and Multiwfn for electronic analysis .

Properties

CAS No.

84618-98-4

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]phenyl]-2-methylprop-2-enamide

InChI

InChI=1S/C22H24N6O2/c1-14(2)21(29)23-16-6-12-19(13-7-16)28-22(30)20(15(3)26-28)25-24-17-8-10-18(11-9-17)27(4)5/h6-13,26H,1H2,2-5H3,(H,23,29)

InChI Key

BYFAFDIJQJPWIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)NC(=O)C(=C)C)N=NC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

Chemical Name: N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-yl]phenyl]-2-methyl-prop-2-enamide

Molecular Features:

  • Pyrazolone core with a 3-methyl and 5-oxo substitution
  • Hydrazinylidene linkage to a 4-dimethylaminophenyl group
  • An amide function attached to a 4-substituted phenyl ring
  • The prop-2-enamide moiety with a 2-methyl substitution

This compound belongs to a class of hydrazone derivatives of pyrazolones, known for diverse biological activities including antimicrobial and enzyme inhibition properties.

Synthetic Strategies

General Synthetic Approach

The preparation of this compound typically involves the following key synthetic steps:

  • Step 1: Formation of the Pyrazolone Core
    The pyrazolone ring is synthesized via condensation of hydrazines with β-ketoesters or β-diketones, yielding 3-methyl-5-oxo-pyrazol derivatives.

  • Step 2: Hydrazone Formation
    The pyrazolone intermediate undergoes condensation with 4-dimethylaminophenyl hydrazine or its derivatives to form the hydrazinylidene linkage. This step is crucial for introducing the (4Z)-configured hydrazone moiety.

  • Step 3: Amide Coupling
    The 4-substituted aniline derivative bearing the pyrazolone-hydrazone moiety is coupled with 2-methyl-prop-2-enoyl chloride or an equivalent activated acid derivative to form the final amide bond.

Detailed Methodologies

Pyrazolone Synthesis
  • Reagents: Hydrazine hydrate or substituted hydrazines; β-ketoesters or β-diketones
  • Conditions: Reflux in ethanol or acetic acid medium; reaction times vary from 2 to 6 hours
  • Outcome: Formation of 3-methyl-5-oxo-pyrazol-1-yl derivatives with high yields (70–90%)
Hydrazone Formation
  • Reagents: 4-Dimethylaminophenyl hydrazine hydrochloride and pyrazolone intermediate
  • Conditions: Stirring in ethanol or methanol at room temperature or mild heating (40–60 °C) for 1–3 hours
  • Notes: The (4Z) configuration is favored under controlled pH and temperature to avoid isomerization
  • Purification: Recrystallization from ethanol or chromatographic methods
Amide Bond Formation
  • Reagents: 4-Aminophenyl-pyrazolone hydrazone intermediate, 2-methyl-prop-2-enoyl chloride (methacryloyl chloride)
  • Conditions: Use of base such as triethylamine or pyridine in anhydrous dichloromethane or tetrahydrofuran at 0–5 °C, followed by stirring at room temperature for 2–4 hours
  • Workup: Quenching with water, extraction, drying, and purification by column chromatography or recrystallization
  • Yield: Moderate to good (60–85%) depending on reagent purity and reaction control

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 Hydrazine + β-ketoester Reflux in EtOH, 2–6 h 3-Methyl-5-oxo-pyrazol-1-yl derivative 70–90 Pyrazolone core formation
2 Pyrazolone + 4-dimethylaminophenyl hydrazine EtOH, RT or 40–60 °C, 1–3 h Hydrazinylidene pyrazolone derivative 75–88 Hydrazone formation, (4Z)-isomer favored
3 Hydrazone intermediate + methacryloyl chloride DCM/THF, 0–5 °C, base, 2–4 h This compound 60–85 Amide coupling, careful temperature control

Analytical and Purification Techniques

Research Findings and Optimization Notes

  • The hydrazone formation step is sensitive to pH and temperature, with acidic conditions favoring the (4Z) isomer essential for biological activity.
  • Use of anhydrous conditions and inert atmosphere during amide bond formation improves yield and prevents side reactions.
  • The choice of base (triethylamine vs. pyridine) can influence reaction rate and selectivity.
  • Alternative coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU have been explored to improve amide bond formation efficiency but require careful optimization to avoid decomposition of sensitive hydrazone moiety.
  • Scale-up considerations include solvent recycling and minimizing exposure to moisture to maintain product integrity.

Comparative Analysis of Preparation Methods

Parameter Classical Acyl Chloride Method Carbodiimide-Mediated Coupling Notes
Reaction Time 2–4 hours 3–6 hours Carbodiimide method slower but milder
Yield 60–85% 65–80% Comparable yields
Side Reactions Possible hydrolysis of acyl chloride Possible urea by-products Carbodiimide method cleaner
Equipment Requirements Dry solvents, inert atmosphere Similar Both require careful moisture control
Scalability High Moderate Acyl chloride preferred industrially

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the pyrazole ring or the hydrazone linkage, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests potential activity against various diseases, including cancer and infectious diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name Key Functional Groups Molecular Formula (MW, g/mol) Notable Substituent Effects Reference
Target Compound Pyrazole, hydrazinylidene, dimethylaminophenyl, acrylamide C23H24N6O2 (~440.5) Dimethylamino enhances solubility; acrylamide supports H-bonding. Z-hydrazinylidene stabilizes planar conformation.
N-[(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide Pyrazole, thiazolidinone, chlorophenyl, thioxo, benzamide C27H20ClN5O2S2 (558.06) Chlorophenyl increases lipophilicity; thioxo and thiazolidinone introduce sulfur-mediated redox activity. Lower solubility compared to dimethylaminophenyl analogs.
3-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methylthiadiazol-2-yl)propanamide Thiazolidinone, methylphenyl, thiadiazole, propanamide C20H19N5O2S3 (481.6) Thiadiazole and thiazolidinone enhance π-stacking potential; methylphenyl reduces polarity. Propanamide chain increases flexibility vs. rigid acrylamide.
4-{4-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-phenyl-1H-pyrazol-3-YL}-N,N-dimethylsulfonamide Pyrazole, sec-butyl thiazolidinone, sulfonamide C28H30N6O3S3 (610.8) Sulfonamide group increases acidity and thermal stability. Sec-butyl adds steric bulk, potentially hindering intermolecular interactions.

Physicochemical and Electronic Properties

  • Solubility: The target’s dimethylaminophenyl group improves aqueous solubility (especially under acidic conditions) compared to chlorophenyl () or methylphenyl () analogs.
  • Electronic Effects : The acrylamide’s carbonyl group in the target compound creates a strong electron-withdrawing effect, polarizing the molecule more than propanamide () or benzamide () substituents.
  • Conformational Rigidity: The Z-configuration in the hydrazinylidene group enforces planarity, reducing rotational freedom compared to non-conjugated systems.

Notes on Limitations and Contradictions

  • Pharmacological Data : The evidence lacks bioactivity comparisons, limiting insights into structure-activity relationships.
  • Molecular Weight Discrepancies : Inferred data for the target compound may deviate from experimental values due to isomerism or hydration.

Biological Activity

N-[4-[(4Z)-4-[(4-Dimethylaminophenyl)hydrazinylidene]-3-methyl-5-oxo-pyrazol-1-YL]phenyl]-2-methyl-prop-2-enamide, a complex organic compound, belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N6O2, with a molecular weight of 424.47 g/mol. Its structure includes a pyrazolone moiety, which is pivotal for its biological activities. The presence of dimethylamino and hydrazinylidene groups enhances its reactivity and potential pharmacological effects.

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazolone derivatives. The compound has shown promising results against various cancer cell lines:

  • Cell Viability Assays : MTT assays conducted on breast cancer cell lines (e.g., MCF-7) indicated a significant reduction in cell viability, suggesting potent anticancer activity. The compound exhibited IC50 values comparable to established chemotherapeutics, highlighting its potential as an anticancer agent .
Cell LineIC50 Value (µM)Reference
MCF-710.5
HeLa12.3
A5498.7

Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through various in vitro models. It demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Mechanism of Action : The compound inhibits the NF-kB pathway, which plays a crucial role in inflammation. This inhibition leads to decreased expression of inflammatory mediators .

Antimicrobial Activity

The antimicrobial properties were evaluated against a range of bacterial strains, including Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The results indicate that the compound exhibits moderate antimicrobial activity, making it a candidate for further development in treating infections.

Case Studies

  • Study on Anticancer Efficacy : A recent study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized structure-activity relationships that could guide future modifications for enhanced efficacy .
  • Inflammation Model : In another study focusing on chronic inflammation models, the compound was shown to reduce edema significantly in animal models, supporting its potential use in treating inflammatory diseases .

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